4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole
Overview
Description
Scientific Research Applications
Excited-State Intramolecular Proton Transfer (ESIPT)
The thiazolo[5,4-d]thiazole moiety, closely related to 4-Tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole, serves as the core of a proton acceptor in compounds designed for reversible type ESIPT. This process is critical for understanding and developing white organic light-emitting diodes (WOLEDs) with widely tunable emission from blue to yellow, including white-light luminescence, based on the molecular structure and the polarity of the surrounding media (Zhang et al., 2016).
Molecular Structure Analysis
Structural determination studies of compounds like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate have revealed the importance of hydrogen bonding in the molecular association, providing insights into the design and synthesis of more effective compounds for various applications, including materials science and pharmaceuticals (Lynch & Mcclenaghan, 2004).
Cascade Synthesis of Thiazolo Derivatives
The development of new synthetic pathways for thiazolo derivatives, such as the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative, highlights the versatility and potential of this compound in organic synthesis and medicinal chemistry (Kravchenko et al., 2014).
Properties
IUPAC Name |
4-tert-butyl-2-(2,6-difluorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NS/c1-13(2,3)10-7-17-12(16-10)11-8(14)5-4-6-9(11)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHDZIUDFVVVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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